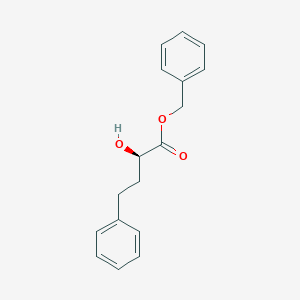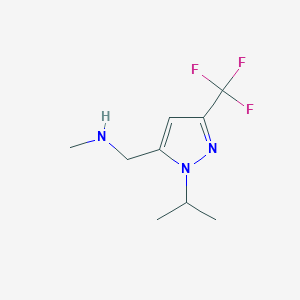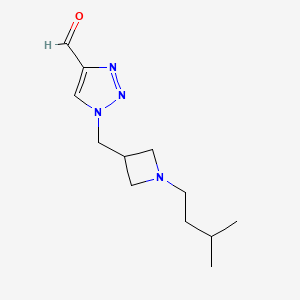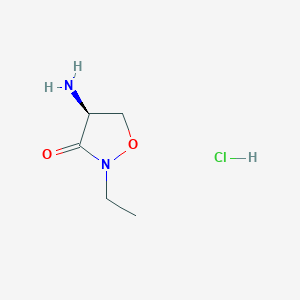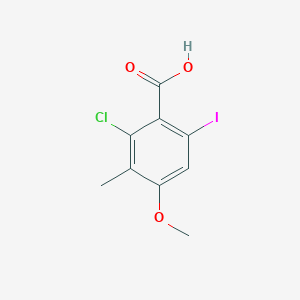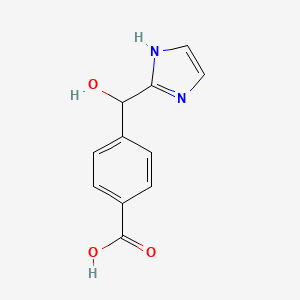![molecular formula C17H19BO3 B13346503 1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one CAS No. 244014-72-0](/img/structure/B13346503.png)
1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone is an organic compound featuring a boron-containing dioxaborinane ring attached to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone typically involves the formation of the dioxaborinane ring followed by its attachment to the naphthalene moiety. One common method includes the reaction of a boronic acid derivative with a diol to form the dioxaborinane ring. This intermediate is then coupled with a naphthalene derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the boron-containing ring or the naphthalene moiety.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of boron-containing drugs or as a probe in biological studies.
Industry: It can be utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The boron atom in the dioxaborinane ring can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. This property makes it useful in medicinal chemistry for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone is unique due to its specific structural arrangement, which combines the properties of the dioxaborinane ring and the naphthalene moiety
Properties
CAS No. |
244014-72-0 |
|---|---|
Molecular Formula |
C17H19BO3 |
Molecular Weight |
282.1 g/mol |
IUPAC Name |
1-[5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C17H19BO3/c1-12(19)13-6-4-8-15-14(13)7-5-9-16(15)18-20-10-17(2,3)11-21-18/h4-9H,10-11H2,1-3H3 |
InChI Key |
NNMCLLQTHSOXMU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


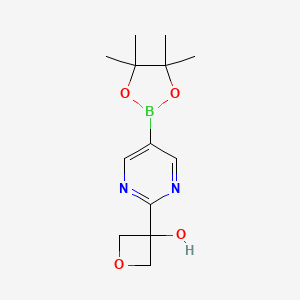

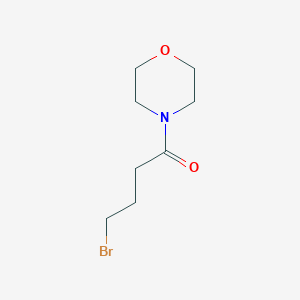

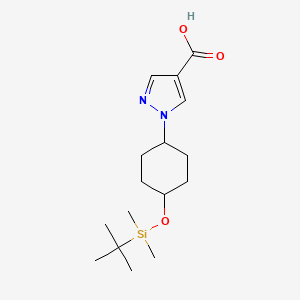
![2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13346446.png)
![6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)
![(6aS,11bS)-6,6a,7,11b-Tetrahydroindeno[2,1-c]chromene-3,4,6a,9,10-pentaol](/img/structure/B13346461.png)
